Bevenopran Bioavailability Benchmark: 71% Absolute Oral Bioavailability vs. Alvimopan (~6%)
Bevenopran demonstrates 71% absolute oral bioavailability in healthy human males, reflecting efficient gastrointestinal absorption. [1] In contrast, the comparator alvimopan exhibits limited systemic oral bioavailability of approximately 6%, restricting its clinical utility to short-term inpatient postoperative ileus. [2]
| Evidence Dimension | Absolute Oral Bioavailability (F) in Humans |
|---|---|
| Target Compound Data | 71% (70.63%) |
| Comparator Or Baseline | Alvimopan: ~6% |
| Quantified Difference | ~65 absolute percentage points higher |
| Conditions | Phase I open-label, 2-period crossover study in healthy male subjects; single oral dose of 0.5 mg bevenopran solution with IV microdose comparator (N=6) |
Why This Matters
This high systemic availability dictates compound selection for in vivo oral dosing studies where consistent plasma exposure is critical for target engagement interpretation.
- [1] Adedoyin A, et al. An integrated strategy to determine the absorption, distribution, metabolism, excretion, and the absolute bioavailability of Bevenopran (CB-5945) in healthy male subjects. Cubist Pharmaceuticals. ISSX/JSSX 2014; Abstract 33615, Poster P326. View Source
- [2] Alvimopan FDA Package Insert. Actavis Pharma, Inc. 2021. View Source
